molecular formula C20H17ClN4O2 B11285707 N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11285707
M. Wt: 380.8 g/mol
InChI Key: LWRDUVJCJWRGQG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, substituted with a 3-chloro-4-methylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-4-methylbenzoyl chloride with 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Pyrrolo[2,3-d]pyrimidine derivatives

Comparison: N-(3-chloro-4-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H17ClN4O2/c1-11-6-7-13(9-15(11)21)22-19(26)16-10-14-18(24(16)3)23-17-12(2)5-4-8-25(17)20(14)27/h4-10H,1-3H3,(H,22,26)

InChI Key

LWRDUVJCJWRGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C)Cl

Origin of Product

United States

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